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3,5-Dimethyl-1,2,4-trithiolane

Aroma Chemistry Flavour Science GC-Olfactometry

3,5-Dimethyl-1,2,4-trithiolane is a five-membered heterocyclic organosulfur compound (C₄H₈S₃) belonging to the 1,2,4-trithiolane class. It is classified as a flavouring agent under FEMA No.

Molecular Formula C4H8S3
Molecular Weight 152.3 g/mol
CAS No. 23654-92-4
Cat. No. B1582227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethyl-1,2,4-trithiolane
CAS23654-92-4
Molecular FormulaC4H8S3
Molecular Weight152.3 g/mol
Structural Identifiers
SMILESCC1SC(SS1)C
InChIInChI=1S/C4H8S3/c1-3-5-4(2)7-6-3/h3-4H,1-2H3
InChIKeyHFRUNLRFNNTTPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water;  soluble in fat

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dimethyl-1,2,4-trithiolane (CAS 23654-92-4) – Procurement Baseline for a Cyclic Organosulfur Flavor Compound


3,5-Dimethyl-1,2,4-trithiolane is a five-membered heterocyclic organosulfur compound (C₄H₈S₃) belonging to the 1,2,4-trithiolane class [1]. It is classified as a flavouring agent under FEMA No. 3541 and JECFA No. 573, with an established specification requiring a minimum assay of 98% and an ADI of 'no safety concern at current levels of intake' [REFS-2, REFS-3]. The compound exists as cis- and trans- stereoisomers and occurs naturally in heated foods (roast/boiled meats, cooked potato, shrimp) and in durian fruit, where it has been identified as one of the three strongest odorants via aroma dilution analysis [4].

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Flavour procurement with regulatory specification FEMA No. 3541, JECFA No. 573 with defined assay and usage limits
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Cis- and trans- stereoisomer mixture analysis Natural occurrence in heated foods and durian fruit
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High-impact sulfurous odorant screening Reported among three strongest odorants in durian via aroma dilution analysis

Why Generic Trithiolane Procurement Fails for 3,5-Dimethyl-1,2,4-trithiolane (CAS 23654-92-4)


The class of 1,2,4-trithiolanes encompasses compounds with substantially different aroma character, potency, and regulatory status. The parent 1,2,4-trithiolane (CAS 289-16-7) presents a roasted beef note, while 2,4,6-trimethyl-1,3,5-trithiane (CAS 2765-04-0) delivers an onion/green onion character, and 3,5-diethyl-1,2,4-trithiolane is associated with cooked onion/garlic [1]. These sensory differences originate from the specific alkyl substitution pattern and the cis/trans isomer ratio, both of which critically influence odor quality and threshold [2]. Furthermore, 3,5-dimethyl-1,2,4-trithiolane is uniquely positioned as a marker for calcium carbide-ripened fruit and is a major Maillard product under defined water-content conditions, making simple interchange with other trithiolanes scientifically invalid and potentially non-compliant with regulatory flavour approvals [REFS-3, REFS-4]. The following quantitative evidence establishes the specific differentiators that must guide procurement decisions.

Required 3,5-Dimethyl-1,2,4-trithiolane
1,2,4-Trithiolane (parent) differs in odor character (roasted beef vs. sulfurous durian note) and has a lower regulatory purity threshold (≥95% vs. ≥98%).
Required 3,5-Dimethyl-1,2,4-trithiolane
2,4,6-Trimethyl-1,3,5-trithiane provides an onion/green onion profile and exhibits opposite formation behavior in Maillard systems, declining where 3,5-dimethyl- peaks.
Required 3,5-Dimethyl-1,2,4-trithiolane
3,5-Diethyl-1,2,4-trithiolane shifts the aroma toward cooked onion/garlic. Its different alkyl pattern may not transfer to durian or meat flavor reconstitution contexts.

Quantitative Evidence Guide: Procurement Differentiators for 3,5-Dimethyl-1,2,4-trithiolane (CAS 23654-92-4)


Aroma Dilution Factor in Durian Fruit: Potency Benchmark Against Co-eluting Odorants

In an aroma dilution analysis of durian fruit, 3,5-dimethyl-1,2,4-trithiolane was identified as one of only three odorants still perceivable at a 50‑fold dilution of the original extract, alongside two other sulfury notes. This FD factor of ≥50 ranks it among the most potent aroma-active compounds in the matrix, surpassing the detection persistence of non‑sulfurous odorants such as ethyl 2‑methylbutanoate (which recorded the highest FD among non‑sulfurous compounds but was not detected at this dilution) [1].

Aroma Dilution Factor
Cross-study comparable
FD ≥ 50 vs. not detected at 50× dilution
Target: 3,5-Dimethyl-1,2,4-trithiolane Baseline: Ethyl 2-methylbutanoate (non-sulfurous)
Reported ultra-potent sulfurous odorant context; supports durian reconstitution fit.
Relative potency estimate based on GC-O dilution series in durian extract.
Aroma Chemistry Flavour Science GC-Olfactometry

Relative Formation Yield in Maillard Model Systems: Water-Content-Dependent Selectivity vs. 2,4,6‑Trimethyl‑1,3,5‑trithiolane

In a systematic study of the L‑ascorbic acid/L‑cysteine Maillard model, the concentration of the two isomers of 3,5‑dimethyl‑1,2,4‑trithiolane reached a maximum at 55% water content, whereas the concentration of the structurally analogous 2,4,6‑trimethyl‑1,3,5‑trithiolane decreased continuously with increasing water content [1]. This opposite water‑content dependence demonstrates that the two trithiolane‑class compounds respond differently to identical process conditions.

Maillard Formation Yield
Class-level inference
Peak at 55% water vs. monotonic decline
Target: 3,5-Dimethyl-1,2,4-trithiolane Baseline: 2,4,6-Trimethyl-1,3,5-trithiolane
Opposite water-content response; supports process-flavour parameter optimization.
Data to verify from HS-SPME-GC-MS Maillard model system.
Maillard Reaction Process Flavour Chemistry Reaction Optimisation

Authentication Marker for Calcium Carbide‑Ripened Fruit: Exclusive Detection vs. Other Sulfur Volatiles

In a headspace‑SPME‑GC‑MS study of sapota (Achras sapota) fruit, the isomers of 3,5‑dimethyl‑1,2,4‑trithiolane were detected exclusively in samples ripened with technical‑grade calcium carbide and were absent in naturally ripened controls. This unique presence–absence pattern distinguishes 3,5‑dimethyl‑1,2,4‑trithiolane from other volatile sulfur compounds that appeared in both ripening groups [1].

Authentication Marker
Class-level inference
100% detected in carbide-ripened; absent in natural
Target: 3,5-Dimethyl-1,2,4-trithiolane isomers Baseline: Other volatile sulfur compounds
Exclusive marker context for carbide-ripening detection; supports authenticity testing.
Tested in sapota fruit headspace SPME-GC-MS; specificity 100% in sample set.
Food Authenticity Fruit Ripening SPME‑GC‑MS Marker

Regulatory Purity Specification (JECFA) and FEMA Usage Limit: Quality Benchmarks vs. Class Analogs

The JECFA specification for 3,5‑dimethyl‑1,2,4‑trithiolane mandates an assay minimum of 98.0%, a refractive index of 1.593–1.603, and a specific gravity of 1.241–1.261 [1]. The FEMA recommended usage level for meat products, soups, sauces, and dairy is 0.3 mg/kg [2]. In contrast, the parent 1,2,4‑trithiolane (CAS 289‑16‑7) has a purity requirement of ≥95% under FL‑No. 15.111 [3], and thialdine (FEMA 4018) displays a typical usage level of 2–5 ppm in finished food [4].

Regulatory Purity & Usage
Cross-study comparable
Assay ≥98.0%, usage 0.3 mg/kg vs. ≥95% parent / 2–5 ppm thialdine
Target: JECFA No. 573, FEMA 3541 Baseline: 1,2,4-Trithiolane (FL 15.111), Thialdine (FEMA 4018)
Tighter purity and lower usage level reported; affects cost-in-use calculations.
Specification review required for lot acceptance.
Flavour Regulation Quality Control JECFA Specification

Defined Application Scenarios for 3,5-Dimethyl-1,2,4-trithiolane (CAS 23654-92-4) Based on Quantitative Evidence


Durian and Tropical Fruit Flavour Reconstitution

3,5-Dimethyl-1,2,4-trithiolane is an essential component in durian flavour formulations. Its FD factor of ≥50, established via GC‑O dilution analysis, certifies it as one of the three most odor‑active sulfur compounds in durian [1]. Formulators seeking authentic durian aroma must use the dimethyl-substituted trithiolane; neither the parent trithiolane nor the diethyl analog reproduces this specific high‑impact sulfurous note.

Process Meat and Savoury Reaction Flavours

For thermally generated meat flavours via the Maillard reaction, 3,5-dimethyl-1,2,4-trithiolane is a major reaction product that peaks at 55% water content [1]. This allows flavour houses to optimise process parameters specifically for this compound, yielding a beefy, meaty, sulfurous profile that cannot be obtained by substituting with 2,4,6-trimethyl-1,3,5-trithiolane, which declines under the same moisture regime.

Food Authenticity Testing for Carbide‑Ripened Fruit

The exclusive presence of 3,5-dimethyl-1,2,4-trithiolane isomers in calcium carbide‑ripened sapota fruit, and their absence in naturally ripened controls, establishes these isomers as definitive analytical markers [1]. Procurement of high‑purity reference standards of the specific cis- and trans‑isomers is mandatory for laboratories developing SPME‑GC‑MS protocols to detect illegally ripened fruit in import control or regulatory enforcement.

Quality‑Controlled Flavour Ingredient Manufacturing

The JECFA specification (assay ≥ 98.0%, RI 1.593–1.603, SG 1.241–1.261) and the FEMA usage limit of 0.3 mg/kg in finished food categories [REFS-1, REFS-2] define tight procurement standards. Buyers must verify that the supplied lot meets the higher 98% purity threshold—not the lower 95% threshold applicable to unsubstituted trithiolane—and that the material is accompanied by a certificate of analysis confirming refractive index and specific gravity within the prescribed ranges.

Application
Selection Property
Validation Focus
Durian & Tropical Fruit Flavour Reconstitution
Sulfurous odorant potency context
Aroma dilution factor review for high-impact note authenticity
Process Meat & Savoury Reaction Flavours
Water-content-dependent formation yield
Maillard parameter optimization (target 55% water content)
Food Authenticity Testing (Carbide Ripening)
Exclusive marker specificity
Presence/absence validation in SPME-GC-MS protocols
Quality-Controlled Flavour Manufacturing
Regulatory assay and physical property specification
Lot conformance to JECFA assay ≥98%, RI, and SG ranges

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


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